molecular formula C8H12ClNO B12952372 2-Amino-2-phenylethan-1-ol hydrochloride CAS No. 62357-38-4

2-Amino-2-phenylethan-1-ol hydrochloride

Cat. No.: B12952372
CAS No.: 62357-38-4
M. Wt: 173.64 g/mol
InChI Key: KSXJJXIDBVLDBZ-UHFFFAOYSA-N
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Description

2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a solid, crystalline substance that is often used in various scientific and industrial applications. This compound is known for its chiral properties, meaning it has a specific orientation in space, which can be crucial for its function in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reaction of benzaldehyde with ethanolamine. The process includes mixing benzaldehyde and ethanolamine under controlled heating and stirring conditions to produce 2-Amino-1-phenylethanol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

62357-38-4

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

2-amino-2-phenylethanol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H

InChI Key

KSXJJXIDBVLDBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)N.Cl

Origin of Product

United States

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